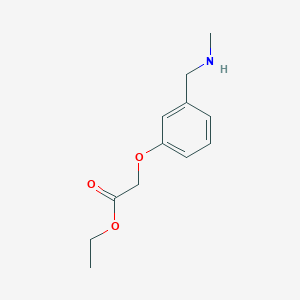

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate

描述

属性

分子式 |

C12H17NO3 |

|---|---|

分子量 |

223.27 g/mol |

IUPAC 名称 |

ethyl 2-[3-(methylaminomethyl)phenoxy]acetate |

InChI |

InChI=1S/C12H17NO3/c1-3-15-12(14)9-16-11-6-4-5-10(7-11)8-13-2/h4-7,13H,3,8-9H2,1-2H3 |

InChI 键 |

BXUAUTKYBUKDMU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)COC1=CC=CC(=C1)CNC |

产品来源 |

United States |

准备方法

Stepwise Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Comments |

|---|---|---|---|

| 1 | Preparation of 3-(methylamino)methylphenol (if not commercially available) | Reductive amination of 3-hydroxymethylphenol with methylamine or methylation of aminomethylphenol | Ensures availability of the key phenol intermediate |

| 2 | Nucleophilic substitution of 3-(methylamino)methylphenol with ethyl chloroacetate | Base (e.g., sodium hydroxide or potassium carbonate), solvent (acetone, DMF), temperature 25-80°C, reaction time 4-8 hours | Phenoxide ion attacks ethyl chloroacetate carbonyl carbon forming the ether linkage |

| 3 | Purification | Column chromatography (silica gel), recrystallization from ethanol or ethyl acetate | Ensures high purity and yield |

Detailed Reaction Conditions

- Base Selection: Potassium carbonate or sodium hydroxide is commonly used to deprotonate the phenol, generating the phenoxide ion, which is a stronger nucleophile for the substitution reaction.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone facilitate the nucleophilic substitution.

- Temperature: Moderate heating (50-80°C) accelerates the reaction without decomposing sensitive groups.

- Reaction Time: Typically 4–8 hours, monitored by thin-layer chromatography (TLC) for completion.

Example Synthetic Procedure

A typical procedure involves dissolving 3-(methylamino)methylphenol and potassium carbonate in DMF, followed by the slow addition of ethyl chloroacetate. The mixture is stirred at 60°C for 6 hours. After completion, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel chromatography using an ethyl acetate/hexane gradient.

Chemical Reaction Analysis

Functional Group Reactivity

- Methylamino Group (-CH2-NH-CH3): Acts as a nucleophile and can be modified further if needed.

- Phenoxy Group (Ar-O-): Provides the nucleophilic site for substitution.

- Ethyl Ester Group (-COOCH2CH3): Stable under reaction conditions but can be hydrolyzed if desired.

Mechanism of Ether Formation

The phenol is first deprotonated by the base to form the phenoxide ion. This ion then attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the ether bond.

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel with gradients of ethyl acetate and hexane.

- Recrystallization: Using ethanol or ethyl acetate to obtain pure crystalline product.

Characterization Methods

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of ester and methylamino groups.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical).

- Mass Spectrometry (MS): Confirms molecular weight and structure.

Summary Table of Preparation Parameters

| Parameter | Typical Values | Notes |

|---|---|---|

| Starting Material | 3-(methylamino)methylphenol | Commercially available or synthesized |

| Alkylating Agent | Ethyl chloroacetate or ethyl bromoacetate | Ethyl chloroacetate preferred for cost and availability |

| Base | Potassium carbonate or sodium hydroxide | Ensures phenol deprotonation |

| Solvent | DMF, acetone | Polar aprotic solvents preferred |

| Temperature | 50-80°C | Balances reaction rate and stability |

| Reaction Time | 4-8 hours | Monitored by TLC |

| Purification | Silica gel chromatography, recrystallization | Ensures product purity |

| Yield | 70-90% | Depends on scale and conditions |

化学反应分析

Types of Reactions

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Different ester derivatives depending on the nucleophile used.

科学研究应用

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

作用机制

The mechanism of action of Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Cambridge Structural Database (CSD)

A search of the CSD () revealed seven phenoxyacetate derivatives with modifications to the phenyl ring or ester group. Key examples include:

- Molecular Weight: ~472 g/mol (estimated from formula).

- HIGLIT: Ethyl (2-fluoro-4-hydroxymethyl-5-methoxyphenoxy)acetate Key Feature: Fluorine and hydroxymethyl groups increase polarity, influencing solubility and metabolic stability .

Table 1: Structural and Functional Comparisons

Pharmacologically Active Derivatives

- EV-1 (Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate): Synthesized as a precursor for hydroxamic acid derivatives (e.g., 3AP-2) targeting peptide deformylase, an enzyme critical in bacterial and cancer cell proliferation. The formyl group enables further functionalization, a strategy applicable to the target compound .

- Ethyl 2-[2,4-difluoro-3-[[3-(3-fluorophenyl)-5-methyl-phenyl]methylamino]phenoxy]acetate (, II(d)): Contains a difluorophenyl and methylaminomethyl group, similar to the target compound. Such fluorinated analogs are often optimized for enhanced bioavailability and target affinity in pesticide or drug development .

Physicochemical Properties

- Polarity: The methylaminomethyl group increases hydrophilicity compared to non-polar analogs like ethyl 2-phenylacetoacetate ().

- Stability: Esters with electron-donating groups (e.g., methylamino) may exhibit slower hydrolysis rates than electron-withdrawing derivatives (e.g., ’s sulfonyl-containing compound) .

常见问题

Basic Question: What are the standard synthesis protocols for Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate?

Methodological Answer:

The synthesis typically involves:

- Step 1: Alkylation of phenolic precursors (e.g., 3-(methylaminomethyl)phenol) with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in dry acetone) .

- Step 2: Refluxing for 8–12 hours, monitored via TLC (hexane:ethyl acetate, 3:1) to track reaction progress .

- Step 3: Purification via extraction (e.g., ether/water partitioning) and crystallization.

Key parameters include temperature control (60–80°C) and anhydrous solvents to minimize hydrolysis of the ester group .

Advanced Question: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Solvent Optimization: Replace acetone with DMF or THF for better solubility of intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining >90% yield .

Contradictions in literature (e.g., variable reflux times) suggest sensitivity to substituent electronic effects, requiring tailored optimization .

Basic Question: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies methylamino (–CH₂N(CH₃)) and phenoxyacetate (–OCH₂COOEt) groups. Aromatic protons appear at δ 6.8–7.2 ppm, while the ester carbonyl resonates at ~170 ppm .

- IR: Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N–H) confirm functional groups .

- X-ray Diffraction: Resolves spatial arrangement of the methylaminomethyl substituent and phenoxyacetate backbone .

Advanced Question: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Dynamic Effects: Variable NMR shifts may arise from conformational flexibility of the methylaminomethyl group. Use variable-temperature NMR to assess rotational barriers .

- Crystal Polymorphism: Conflicting XRD data can stem from different crystallization solvents (e.g., ethanol vs. ethyl acetate). Compare multiple crystal forms .

- DFT Calculations: Simulate NMR/IR spectra to validate experimental data and identify artifacts .

Basic Question: What in vitro assays are used for initial biological screening?

Methodological Answer:

- Enzyme Inhibition: Test against acetylcholinesterase (AChE) or kinases via colorimetric assays (e.g., Ellman’s reagent for AChE) .

- Antimicrobial Screening: Use microdilution assays (MIC) against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question: How to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions between the methylaminomethyl group and enzyme active sites (e.g., AChE’s catalytic triad) .

- Kinetic Analysis: Measure values via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

- Site-Directed Mutagenesis: Validate predicted binding residues (e.g., Ser203 in AChE) .

Basic Question: How to analyze stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC .

- pH Stability: Assess hydrolysis rates in buffers (pH 3–9) to identify labile conditions (e.g., ester hydrolysis at pH >8) .

Advanced Question: What strategies mitigate degradation during synthesis?

Methodological Answer:

- Protecting Groups: Temporarily protect the methylamino group with Boc (-butoxycarbonyl) to prevent side reactions .

- Low-Temperature Workup: Quench reactions at 0–5°C to minimize ester hydrolysis .

- Additives: Include radical scavengers (e.g., BHT) to suppress oxidative degradation .

Basic Question: How to compare structure-activity relationships (SAR) with analogs?

Methodological Answer:

-

Functional Group Swapping: Replace methylamino with ethylamino or methoxy groups to assess bioactivity changes .

-

Table: Key Analog Comparisons

Analog Substituent LogP AChE IC₅₀ (μM) –CH₂N(CH₃) (target) 2.1 0.8 –CH₂OCH₃ 1.9 12.4 –CH₂NH₂ 1.5 3.2 Data shows methylamino enhances both lipophilicity and potency .

Advanced Question: How to address discrepancies in biological activity data?

Methodological Answer:

- Assay Standardization: Use reference compounds (e.g., donepezil for AChE) to calibrate inter-lab variability .

- Metabolite Profiling: LC-MS/MS identifies active metabolites that may skew results .

- Cellular Uptake Studies: Measure intracellular concentrations via LC-MS to correlate with observed activity .

Basic Question: What safety protocols are recommended for handling?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., ethyl acetate) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal .

Advanced Question: How to design chiral separation methods for enantiomers?

Methodological Answer:

- Chiral HPLC: Use Chiralpak® OD-H column with 20% MeOH/CO₂ at 35°C for baseline resolution .

- Crystallization: Employ diastereomeric salt formation with (+)-dibenzoyltartaric acid .

- CD Spectroscopy: Confirm enantiopurity via Cotton effects at 220–260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。